methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate
Description
Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate is a chiral imidazole derivative characterized by:
- A 5-methyl group at position 5 of the imidazole core.
- A methyl ester at position 4.
- A chiral 2-methylpropyl side chain at position 2, functionalized with a benzyloxycarbonyl (Cbz) protecting group on the amine.
Properties
IUPAC Name |
methyl 5-methyl-2-[(1S)-2-methyl-1-(phenylmethoxycarbonylamino)propyl]-1H-imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-11(2)14(16-19-12(3)15(20-16)17(22)24-4)21-18(23)25-10-13-8-6-5-7-9-13/h5-9,11,14H,10H2,1-4H3,(H,19,20)(H,21,23)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGOPMUTRUIIHO-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C(C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N1)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the imidazole ring: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the ester group: The methyl ester group is introduced via esterification reactions.
Final assembly: The protected amino group and the imidazole ring are coupled under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and other advanced techniques to enhance yield and efficiency. The use of flow microreactors, for example, can provide a more sustainable and scalable approach to synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:
Hydrogenolysis: The benzyloxycarbonyl protecting group can be removed via hydrogenolysis using palladium catalysts.
Substitution reactions: The imidazole ring can participate in nucleophilic substitution reactions.
Ester hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Hydrogenolysis: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution reactions: Nucleophiles such as amines or thiols under basic conditions.
Ester hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Hydrogenolysis: Removal of the Cbz group yields the free amine.
Substitution reactions: Substituted imidazole derivatives.
Ester hydrolysis: Corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural similarity to known inhibitors suggests it may interact with various molecular targets involved in cancer progression. For instance, derivatives of imidazole compounds have shown efficacy in inhibiting immune checkpoint molecules, enhancing T-cell infiltration in tumors when combined with traditional therapies like cisplatin . This positions methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate as a promising candidate for further development in cancer therapy.
Neuroprotective Effects
The compound's ability to modulate neuroinflammatory pathways has been explored in the context of neurodegenerative diseases. Its potential to influence the kynurenine pathway, which is critical in neuroprotection and excitotoxicity, suggests a role in managing conditions like Alzheimer's disease . Research indicates that metabolites derived from tryptophan can exhibit dual roles as pro-oxidants or antioxidants depending on concentration and cellular environment, hinting at the compound's versatility in therapeutic contexts .
Biochemical Applications
Enzyme Inhibition
this compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies indicate that similar imidazole derivatives can inhibit enzymes linked to inflammatory responses, thereby reducing pathological effects associated with chronic inflammation .
Drug Design and Development
The compound serves as a scaffold for the design of new drugs targeting G-protein coupled receptors (GPCRs). Its structural features allow for modifications that can enhance binding affinity and specificity towards various receptors, making it a valuable tool in drug discovery .
Materials Science Applications
Coordination Polymers
Research into coordination chemistry has revealed that imidazole derivatives can form coordination polymers with transition metals. These materials exhibit unique electronic and photonic properties, which can be harnessed for applications in sensors and catalysis . The ability of this compound to act as a ligand opens avenues for developing novel materials with tailored properties.
Case Studies
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Structural Comparison
Table 1: Substituent Analysis of Imidazole Derivatives
Key Observations :
- The Cbz group in the target compound distinguishes it from analogs with simpler amines (e.g., ) or unprotected groups. This enhances stability during synthesis but may reduce bioavailability .
- Unlike tetrazole-containing analogs (e.g., ), the target lacks ionizable groups, suggesting lower solubility in aqueous media.
- The chiral center at position 2 is a critical differentiator; most analogs in the evidence lack stereochemical complexity .
Key Observations :
- The target compound’s synthesis likely requires chiral resolution (unlike ), increasing complexity.
- Reductive cyclization (as in ) or tetrazole formation () are absent in the target’s presumed route, favoring esterification and amine protection .
Physicochemical Properties
Table 3: Theoretical Property Comparison
Key Observations :
- The methyl ester in the target compound enhances membrane permeability compared to carboxylic acid analogs (e.g., ).
- The Cbz group improves stability over tert-butoxy (e.g., ) but requires hydrogenation for deprotection .
Functional Group Impact
- Cbz vs. tert-Butoxy Protection : The Cbz group in the target is more stable under basic conditions than tert-butoxycarbonyl (Boc) groups , but less labile than benzyl ethers.
- Ester vs. Carboxylic Acid : The methyl ester in the target may serve as a prodrug, unlike directly bioactive carboxylic acids in .
- Chiral Center : The (1S) configuration could influence binding affinity in enzyme targets, a feature absent in most analogs .
Biological Activity
Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate is a complex organic compound notable for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Compound Overview
Chemical Structure:
The compound features a benzyloxycarbonyl group and an imidazole ring, contributing to its biological properties. Its molecular formula is with a molecular weight of approximately 350.43 g/mol.
Biological Activity
Research indicates that derivatives of imidazole compounds often exhibit significant biological activities. The following table summarizes various biological activities associated with similar compounds:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various Gram-positive and Gram-negative bacteria. |
| Anticancer | Potential as chemotherapeutic agents due to structural similarities with known drugs. |
| NMDA Receptor Blockade | Certain derivatives show selective inhibition of NMDA receptors, impacting neurological conditions. |
| Anti-inflammatory | Compounds in this class have demonstrated anti-inflammatory effects in vitro. |
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that modifications to the imidazole ring and the benzyloxycarbonyl group can significantly influence its biological efficacy. For instance, compounds with varying substituents on the imidazole ring have shown differing levels of activity against specific targets.
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli . -
NMDA Receptor Antagonism :
Research highlighted a series of imidazole derivatives that selectively inhibited NMDA receptor subtypes, demonstrating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's . This class of compounds may offer neuroprotective effects through modulation of excitatory neurotransmission. -
Anti-inflammatory Properties :
In vitro assays demonstrated that certain derivatives exhibited significant anti-inflammatory effects by inhibiting pro-inflammatory cytokine production in macrophages . These findings suggest potential applications in treating inflammatory diseases.
Research Findings
Recent literature has emphasized the importance of nitrogenous heterocycles like imidazoles in medicinal chemistry due to their diverse pharmacological profiles. A comprehensive review summarized various bioactivities associated with benzimidazole derivatives, including anticancer, antimicrobial, and anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
